3'-Bromo-4'-nitro-isobutyranilide
Description
3'-Bromo-4'-nitro-isobutyranilide is a synthetic anilide derivative characterized by an isobutyryl group (CH(CH₂)₂CO-) attached to an aniline ring substituted with bromine at the 3' position and a nitro group at the 4' position. Its molecular formula is C₁₀H₁₀BrN₂O₃, distinguishing it from structurally related benzamide derivatives like 4'-bromo-3-nitrosalicylanilide (CID 82691, C₁₃H₉BrN₂O₄) . The compound’s reactivity and applications are influenced by the electron-withdrawing nitro group and the steric effects of the bromine substituent.
Properties
Molecular Formula |
C10H11BrN2O3 |
|---|---|
Molecular Weight |
287.11 g/mol |
IUPAC Name |
N-(3-bromo-4-nitrophenyl)-2-methylpropanamide |
InChI |
InChI=1S/C10H11BrN2O3/c1-6(2)10(14)12-7-3-4-9(13(15)16)8(11)5-7/h3-6H,1-2H3,(H,12,14) |
InChI Key |
NUIBHHIHGFBGMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NC1=CC(=C(C=C1)[N+](=O)[O-])Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The following table summarizes critical distinctions between 3'-Bromo-4'-nitro-isobutyranilide and related compounds:
Physicochemical and Reactivity Trends
- Lipophilicity : The isobutyryl group in this compound increases lipophilicity compared to acetyl derivatives (e.g., 4'-Nitroacetanilide) but reduces it relative to benzamide analogues (e.g., CID 82691) due to fewer aromatic rings .
- Electronic Effects: The para-nitro group (4'-NO₂) exerts strong electron-withdrawing effects, enhancing electrophilic substitution resistance compared to meta-nitro derivatives (e.g., 3'-Bromo-5'-nitrobenzamide).
- Hydrogen Bonding : Unlike salicylanilides (CID 82691), which feature an ortho-hydroxyl group for hydrogen bonding, this compound lacks such groups, reducing solubility in polar solvents.
Research Findings and Limitations
Experimental Data Gaps
While structural analogs like CID 82691 have been characterized for collision cross-sections and solubility , experimental data for this compound—such as melting points, NMR spectra, or biological activity—are absent in the provided evidence. Hypotheses about its properties are derived from structural trends.
Theoretical Predictions
- Reactivity : Computational models predict slower hydrolysis rates compared to benzamide derivatives due to reduced resonance stabilization of the acyl group.
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